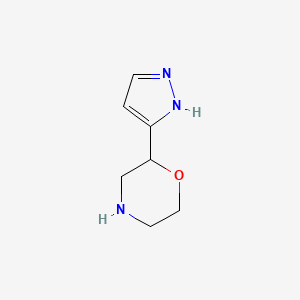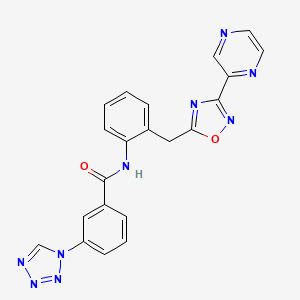
1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TPPO is a urea derivative that is widely used as a reagent for the detection and quantification of various analytes, such as amino acids, peptides, and proteins.
Applications De Recherche Scientifique
Chemical Reactivity and Structural Analysis
1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea and its derivatives have been studied for their chemical reactivity, particularly in nitrosation reactions. Nitrosation of 1-phenyl-3-(pyridylmethyl)ureas with sodium nitrite under acidic conditions yields two positional isomers. The regioselectivity of these reactions is dependent on the medium and reagents used, demonstrating the compound's versatility in chemical synthesis. The nitrosation process and the reactivity of the obtained nitroso isomers have implications for further chemical transformations and antitumor activity research (Miyahara, 1986).
Ligand Binding and Metal Complex Formation
The synthesis of ambidentate ligands from 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea capable of binding metal ions via pyridyl nitrogen or thioether sulfur donors highlights the compound's application in forming mixed N,S-donor 2-ureidopyridine ligands. These ligands exhibit ion-pair binding via coordination and hydrogen bonding, demonstrating potential in designing new metal coordination complexes with specific reactivity and properties (Qureshi et al., 2009).
Cytokinin Activity in Plant Biology
1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea derivatives have been investigated for their cytokinin activity in plant biology. Certain derivatives exhibit significant activity in tobacco callus bioassays, with implications for understanding plant growth and development processes. The study of these derivatives contributes to the development of synthetic compounds with cytokinin-like activity, offering tools for agricultural biotechnology and plant science research (Takahashi et al., 1978).
Molecular Gelation and Material Science
Research into the gelation ability of N,N′-dipyridyl urea compounds in ethanol solution highlights the relevance of 1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea derivatives in material science. The study of molecular conformations and gelation properties through DFT calculations and molecular dynamics (MD) simulations offers insights into the design of novel gelators and the development of materials with specific mechanical and structural characteristics (Meng et al., 2013).
Anticancer Research
The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines demonstrate the potential therapeutic applications of these compounds. The identification of derivatives with significant inhibitory effects opens avenues for the development of new anticancer agents and provides a foundation for further studies on their mechanisms of action (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)11-3-5-12(6-4-11)20-13(21)19-9-10-2-1-7-18-8-10/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBVGGSSKOKYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2764863.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide](/img/structure/B2764864.png)

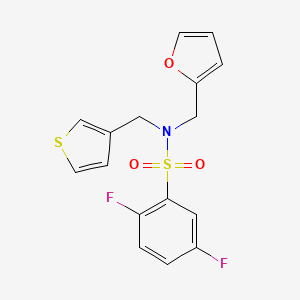
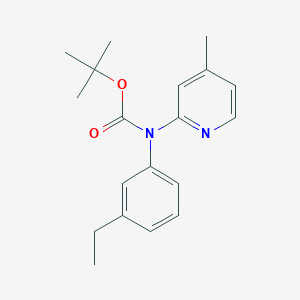
![3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2764869.png)
![(Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione](/img/structure/B2764870.png)
![2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2764871.png)
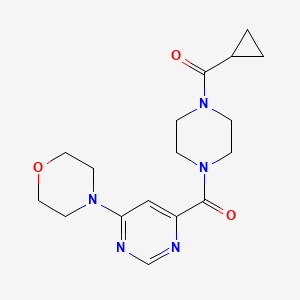
![N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2764876.png)
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2764877.png)

